(5alpha)-Estrane-3,17-dione
Overview
Description
(5alpha)-Estrane-3,17-dione is a steroidal compound belonging to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. This compound is a potent inhibitor of isomerase, an enzyme involved in the conversion of one isomer into another .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5alpha)-Estrane-3,17-dione involves several synthetic steps. One common method includes the oxidation of (5alpha)-androstane-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the microbial transformation of phytosterols. This biotechnological approach uses microorganisms such as Mycobacterium species to convert phytosterols into steroid intermediates, which are then chemically modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
(5alpha)-Estrane-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to this compound using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction to (5alpha)-androstane-3,17-diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation at specific positions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: NBS in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: this compound.
Reduction: (5alpha)-Androstane-3,17-diol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(5alpha)-Estrane-3,17-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including its use as an inhibitor of steroid isomerase.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a research chemical
Mechanism of Action
(5alpha)-Estrane-3,17-dione exerts its effects by inhibiting the activity of isomerase enzymes. These enzymes are involved in the conversion of one isomer into another, and their inhibition can affect various metabolic pathways. The compound binds to the active site of the enzyme, preventing the conversion process and leading to an accumulation of specific isomers .
Comparison with Similar Compounds
Similar Compounds
17beta-hydroxy-5alpha-androstan-3-one: A steroid hormone involved in the growth and repair of the prostate and the penis.
5alpha-androstane-3beta,17beta-diol: A potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells.
Uniqueness
(5alpha)-Estrane-3,17-dione is unique due to its potent inhibitory effect on isomerase enzymes, which distinguishes it from other similar steroidal compounds. Its specific structure allows it to interact with the enzyme’s active site effectively, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDKSBHJIGNEOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.